(1R)-2-amino-1-(2-methoxyphenyl)ethan-1-ol
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Overview
Description
(1R)-2-amino-1-(2-methoxyphenyl)ethan-1-ol is a chiral compound with a specific stereochemistry at the first carbon atom. This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-amino-1-(2-methoxyphenyl)ethan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 2-methoxyphenylacetone using a chiral reducing agent to ensure the correct stereochemistry. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the temperature is maintained at a low level to control the reaction rate.
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation processes. These processes use metal catalysts such as palladium or platinum on carbon supports to achieve high yields and selectivity. The reaction conditions are optimized to ensure the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-amino-1-(2-methoxyphenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methoxyphenylacetone or 2-methoxybenzaldehyde.
Reduction: Formation of 2-methoxyphenylethylamine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(1R)-2-amino-1-(2-methoxyphenyl)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of various products.
Mechanism of Action
The mechanism of action of (1R)-2-amino-1-(2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity. The hydroxyl group can undergo phosphorylation or other post-translational modifications, altering the compound’s activity and stability.
Comparison with Similar Compounds
(1R)-2-amino-1-(2-methoxyphenyl)ethan-1-ol can be compared with other similar compounds such as:
2-amino-1-phenylethanol: Lacks the methoxy group, resulting in different chemical properties and reactivity.
2-amino-1-(4-methoxyphenyl)ethan-1-ol: The methoxy group is positioned differently, affecting the compound’s steric and electronic properties.
2-amino-1-(2-hydroxyphenyl)ethan-1-ol: The methoxy group is replaced with a hydroxyl group, leading to different hydrogen bonding capabilities and solubility.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the methoxy group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(1R)-2-amino-1-(2-methoxyphenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8,11H,6,10H2,1H3/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFKFOKAPPGUOP-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@H](CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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